Lugdunin belongs to a class of compounds known as fibupeptides, characterized by their unique structure and mechanism of action. It represents the first nonribosomally synthesized antibiotic discovered in the human microbiome, distinguishing it from many traditional antibiotics that are typically derived from ribosomal synthesis .
The synthesis of lugdunin involves nonribosomal peptide synthesis, which is facilitated by the lugABCD gene cluster. This pathway includes several key steps:
The biosynthetic pathway is characterized by lower guanine-cytosine (G+C) content compared to other genomic regions, suggesting evolutionary adaptations for efficient synthesis and regulation . Key enzymes involved include those that modify peptidyl carrier proteins to ensure proper folding and functionality of the cyclic peptide.
Lugdunin's molecular structure features a unique thiazolidine ring and an alternating sequence of D- and L-amino acids. This configuration is crucial for its biological activity and interaction with bacterial membranes .
The molecular formula of lugdunin is C₁₄H₁₆N₄O₃S, with a molecular weight of approximately 316.36 g/mol. Structural studies have shown that lugdunin forms hydrogen-bonded antiparallel β-sheets when interacting with lipid membranes, contributing to its ability to disrupt membrane integrity .
Lugdunin primarily acts through its interaction with bacterial membranes. The key reactions involve:
Experimental studies have demonstrated that lugdunin can induce ion transport in artificial membrane systems, effectively destabilizing the membrane potential and leading to bacterial cell death .
Lugdunin's mechanism of action involves several critical processes:
Lugdunin is a white to off-white powder with solubility in water due to its polar nature derived from its amino acid composition.
Studies have shown that lugdunin retains its antimicrobial properties even when subjected to various environmental stresses, highlighting its potential for therapeutic applications .
Lugdunin has significant potential in various scientific fields:
The lugdunin biosynthetic gene cluster (BGC) spans approximately 30.8 kb and consists of four core NRPS genes (lugA, lugB, lugC, lugD) alongside accessory genes involved in transport, regulation, and modification (lugE–lugH) [1] [7]. This operon is exclusively conserved in Staphylococcus lugdunensis and exhibits a linear arrangement where each NRPS gene encodes distinct enzymatic modules responsible for lugdunin’s cyclic pentapeptide structure [7]. The operon’s integrity varies across strains: multilocus sequence typing (MLST) reveals its presence in ST1, ST3, and ST6 lineages but absence in ST4, ST27, and ST29 [1].
Table 1: Functional Domains in Lugdunin NRPS Enzymes
Gene | Domains | Substrate | Biological Function |
---|---|---|---|
lugA | A1-C1-PCP1-A2-C2-PCP2 | Val, Trp | Dipeptide chain elongation |
lugB | A3-C3-PCP3 | Leu | Leu addition and epimerization |
lugC | A4-C4-PCP4-A5-C5-PCP5 | Val, Cys | Val/Cys addition and cyclization |
lugD | TE | – | Macrocyclization and peptide release |
Carrier proteins (PCP domains) within the NRPS require post-translational activation by phosphopantetheinyl transferases (PPTases). These enzymes attach 4′-phosphopantetheine moieties to conserved serine residues in PCPs, converting them from inactive apo-forms to active holo-forms capable of thioesterification [5]. Although the lug operon lacks a dedicated PPTase gene, S. lugdunensis utilizes a conserved housekeeping PPTase (SluPPT) for NRPS activation. Mutational studies confirm that SluPPT deletion abolishes lugdunin production [5].
The TE domain in lugD performs dual functions:
The operon is flanked by two repressors:
Lugdunin itself acts as a co-inducer by binding LugR, triggering conformational changes that reduce its DNA affinity. This feed-forward loop enables rapid response to quorum signals or competitor presence. Iron limitation further amplifies induction via Fur regulon crosstalk [6] [7].
The lugA promoter contains:
Table 2: Lugdunin Production Across Genotypes
Strain Genotype | Lugdunin Production Rate | Prevalent Lineages |
---|---|---|
ST1-agr I | 83.3% | OSSL (oxacillin-sensitive) |
ST3-agr II | 53.3% | ORSL (oxacillin-resistant) |
ST4 | 0% | CRISPR-Cas IIC-positive |
ST6 | 100% | CRISPR-Cas IIIA-positive |
Phylogenomic analysis reveals strong purifying selection on the lug operon in ST1/ST3/ST6. Conversely, ST4, ST27, and ST29 exhibit complete operon deletion, correlating with CRISPR-Cas type IIC systems and increased SCCmec diversity [1]. Notably, ST3 strains (lacking CRISPR) show higher IS256 copy numbers (7–17 copies), with insertions disrupting lugF (ABC transporter) in some isolates [1] [2].
Despite association with prophage φSL1 (ST1/ST6) and SCCmec elements (ST3), horizontal transfer of the lug operon is exceptionally rare. Key barriers include:
Table 3: Evolutionary Dynamics of Lug Operon
Genetic Feature | Impact on Lug Operon | Associated Lineages |
---|---|---|
CRISPR-Cas IIIA | Prevents HGT; stabilizes operon | ST1, ST6 |
CRISPR-Cas IIC | Correlates with operon loss | ST4, ST27, ST29 |
IS256 insertions | Disrupts lugF; reduces lugdunin export | ST3 (SL36, SL118) |
Prophage φSL1 integration | Flanks operon without disruption | ST1, ST6 |
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